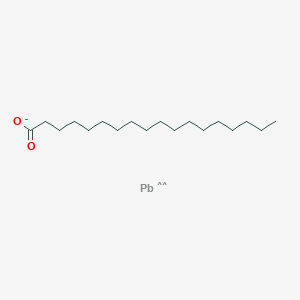

Dibasic lead stearate

Description

Properties

InChI |

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFRYFLRFLSOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35O2Pb- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 56189-09-4 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056189094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxobis(stearato)dilead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dibasic Lead Stearate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dibasic lead stearate (B1226849), a compound of significant industrial importance, particularly in the polymer industry. This document elucidates its chemical structure, physical and chemical properties, synthesis methodologies, and toxicological aspects relevant to its lead content.

Chemical Structure and Identification

Dibasic lead stearate is a complex salt of lead and stearic acid. Its chemical formula is often represented as 2PbO·Pb(C₁₇H₃₅COO)₂.[1][2][3] This structure indicates the presence of both lead oxide and lead stearate moieties. The "dibasic" nature refers to the presence of lead oxide, which imparts a higher basicity compared to neutral lead stearate.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 56189-09-4[4][5] |

| Molecular Formula | C₃₆H₇₀O₆Pb₂[6] or 2PbO·Pb(C₁₇H₃₅COO)₂[1][2][3] |

| Molecular Weight | Approximately 1219.87 g/mol [1] |

| Synonyms | DBLS, Lead, bis(octadecanoato)dioxodi-[7] |

Physicochemical Properties

This compound is a fine, white to slightly yellowish powder with a faint fatty odor.[4][5] It is insoluble in water and slightly soluble in hot alcohol.[8] Its key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder[4][5] |

| Melting Point | >280 °C (decomposes) |

| Density/Specific Gravity | 1.90 - 2.15 g/cm³ |

| Solubility | Insoluble in water, soluble in ether. |

| Thermal Stability | Excellent, effective at temperatures exceeding 200°C[4] |

| Moisture Content | Typically < 1.0%[1] |

| Lead Content (as PbO) | 54-55%[2] |

| Free Fatty Acid | < 2.0%[1] |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct reaction of lead(II) oxide (litharge, yellow lead) with stearic acid.[5][7] Non-aqueous methods are favored for their efficiency and reduced wastewater production.

Experimental Protocol: Non-Aqueous Synthesis

This protocol is based on common industrial practices and patent literature.[9][10][11]

Materials:

-

Lead(II) oxide (yellow lead, PbO)

-

Stearic acid (C₁₈H₃₆O₂)

-

Promoter/Catalyst (e.g., sodium hydroxide, ethylene (B1197577) bis stearamide)[7][12]

-

Reaction kettle with heating and stirring capabilities

-

Two-roller machine for flaking (optional)

Procedure:

-

Charging the Reactor: Add lead(II) oxide and stearic acid to the reaction kettle in a molar ratio of approximately 3:2.[5][9][10][11]

-

Initial Reaction: Heat the mixture to 100-120°C while stirring continuously. Maintain this temperature for 0.5-1 hour to initiate the reaction.[10][11]

-

Addition of Promoter: Add a small amount of water (0.2-2% of the stearic acid content) and a promoter (e.g., sodium hydroxide, 0.2-2% of the stearic acid content).[9][10][11]

-

Salification: Continue stirring at 100-120°C for another 0.5-1 hour.

-

Cooling and Completion: Cool the mixture to 100-105°C and continue the reaction for an additional 1-3 hours to ensure complete formation of the dibasic salt.[10][11]

-

Dewatering: Apply a vacuum to the reactor to remove the water formed during the reaction.[9][10][11]

-

Product Finishing: The resulting product can be cooled and processed into flakes using a two-roller machine.

Diagram 1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the non-aqueous synthesis of this compound.

Applications and Mechanism of Action

The primary application of this compound is as a heat stabilizer for polyvinyl chloride (PVC).[4][5] It also functions as a lubricant during PVC processing.[4][13]

Mechanism of PVC Stabilization

During the high-temperature processing of PVC, thermal degradation occurs, leading to the release of hydrogen chloride (HCl). This HCl release is autocatalytic, accelerating further degradation of the polymer. This compound acts as an efficient HCl scavenger. The basic lead oxide component neutralizes the acidic HCl, forming stable lead chloride (PbCl₂).[5] This prevents the autocatalytic degradation cycle and protects the polymer chain.

Diagram 2: Mechanism of PVC Stabilization by this compound

Caption: HCl scavenging mechanism of this compound in PVC.

Toxicological Profile and Biological Pathways

The toxicity of this compound is primarily attributed to its lead content.[7] Lead is a well-documented toxic heavy metal with no known biological function.[1] Exposure can occur through inhalation of dust or ingestion.[7]

Mechanism of Lead Toxicity

Lead exerts its toxic effects through several mechanisms, primarily by mimicking essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺).[1][14] This ionic mimicry disrupts numerous fundamental cellular processes.

-

Enzyme Inhibition: Lead binds to sulfhydryl groups in enzymes, inactivating them. Key enzymes in the heme synthesis pathway, such as δ-aminolevulinic acid dehydratase (ALAD) and ferrochelatase, are particularly sensitive to lead, leading to anemia.[6]

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][6] This damages cellular components, including lipids, proteins, and DNA.

-

Neurotoxicity: Lead interferes with neurotransmitter release and synaptic plasticity by disrupting calcium-dependent signaling pathways in the nervous system.[4][14][15] This is the basis for its profound neurotoxic effects, especially in developing brains.[15]

Diagram 3: Cellular Mechanisms of Lead Toxicity

Caption: Key cellular mechanisms underlying lead toxicity.

Safety and Handling

Due to its lead content, this compound is classified as a toxic substance and requires careful handling in a controlled environment.[4][7] It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[8][16][17] Appropriate personal protective equipment (PPE), including gloves, respiratory protection, and eye protection, should be used when handling this compound.[8][17]

Characterization Techniques

The characterization of synthesized this compound is crucial to ensure its purity and desired properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups. The presence of stearate can be confirmed by the strong absorption bands corresponding to the carboxylate group. The consumption of the stabilizer during PVC degradation can be monitored by the appearance of peaks for stearic acid.[5]

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the compound.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the material.

-

Lead Content Analysis: Techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) can be used to accurately determine the lead content.

This guide provides a foundational understanding of the chemical structure, properties, synthesis, and toxicological considerations of this compound for professionals in research and development. The provided experimental framework and diagrams offer a practical resource for laboratory work and further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. prathammetchem.com [prathammetchem.com]

- 3. lead-stearate.com [lead-stearate.com]

- 4. Mechanisms of lead-induced poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (DBLS) | PVC Heat Stabilizer [benchchem.com]

- 6. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 56189-09-4 [smolecule.com]

- 8. lookchem.com [lookchem.com]

- 9. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103980107B - The preparation technology of this compound - Google Patents [patents.google.com]

- 11. CN103980107A - Preparation process of this compound - Google Patents [patents.google.com]

- 12. CN101486636B - Preparation of nonaqueous synthesized lead stearate - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. news-medical.net [news-medical.net]

- 15. What Is the Mechanism of Toxicity for Lead on the Human Nervous System, a Key Pollution-Related Effect? → Learn [pollution.sustainability-directory.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. Page loading... [wap.guidechem.com]

Technical Guide to Dibasic Lead Stearate (CAS 56189-09-4)

For Researchers, Scientists, and Professionals in Materials Science and Industrial Chemistry

Disclaimer: This document is intended for an audience of trained professionals in industrial chemistry and materials science. Dibasic lead stearate (B1226849) is a toxic substance and is not suitable for any application in drug development or other pharmaceutical contexts due to the inherent dangers of lead. All handling and disposal should be conducted with strict adherence to safety protocols.

Executive Summary

Dibasic Lead Stearate (DBLS), identified by CAS number 56189-09-4, is an organolead compound primarily utilized as a high-temperature heat stabilizer and lubricant in the processing of polyvinyl chloride (PVC).[1][2] Its efficacy stems from its ability to neutralize hydrogen chloride (HCl) gas, which is released during the thermal degradation of PVC, thereby preventing discoloration and maintaining the polymer's mechanical integrity.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, mechanism of action, and relevant experimental protocols. Crucially, it also details the significant toxicological profile of the compound, a factor that governs its handling and application.

Physicochemical Properties

This compound is a fine white or off-white powder with a slight fatty odor.[2][3] It is insoluble in water but soluble in certain organic solvents.[4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 56189-09-4 | [2][4] |

| Molecular Formula | C36H70O6Pb2 or 2PbO·Pb(C17H35COO)2 | [1][4] |

| Molecular Weight | ~1013.35 - 1219.87 g/mol (Varies with formulation) | [1][5][6] |

| Appearance | White or off-white fine powder/granules | [2][3][4] |

| Melting Point | ~115 - 125°C (Decomposes at higher temperatures) | [4] |

| Specific Gravity / Density | ~1.90 - 2.7 g/cm³ | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

| Lead Content (as PbO) | 53.0 - 55.0% | [1][7] |

| Free Fatty Acid | ≤ 2.0% | [1] |

| Moisture | ≤ 1.0 - 2.0% | [1][7] |

Core Applications

The primary application of this compound is in the polymer industry, specifically for PVC. Its functions are twofold:

-

Heat Stabilizer: It is highly effective at preventing the thermal degradation of PVC at high processing temperatures (above 200°C), such as those encountered during extrusion, calendering, and injection molding.[2][8] Its high lead oxide content is particularly effective at this neutralization.[2]

-

Lubricant: It acts as both an internal and external lubricant. Internally, it reduces friction between polymer chains, improving melt flow.[9] Externally, it prevents the molten PVC from sticking to metal processing equipment, which improves mold release and reduces surface defects.[9]

Due to these properties, it is extensively used in the manufacturing of:

-

Rigid and flexible PVC sheets[7]

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a direct reaction between lead oxide (specifically yellow lead, or litharge) and stearic acid.[2][3] Advanced methods may use catalysts to improve efficiency.[2]

Experimental Protocol: Direct Reaction Method

This protocol is based on methodologies described in public patent filings.[7][11][12][13]

-

Reactant Charging: Charge a reaction kettle with yellow lead oxide (PbO) and stearic acid (C₁₈H₃₆O₂) in a molar ratio of 3:2.[12][13]

-

Initial Heating & Reaction: Heat the mixture to 100-120°C while stirring. Maintain this temperature for approximately 0.5 to 1 hour to allow for the initial reaction.[12][13]

-

Addition of Accelerant: Add water (0.2-2% of the stearic acid content) and an accelerant, such as sodium hydroxide (B78521) (0.2-2% of the stearic acid content), to the reactor.[12][13]

-

Salification: Mix and stir the contents uniformly. Maintain a temperature of 100-120°C for another 0.5-1.0 hour.[12]

-

Cooling and Final Reaction: Cool the mixture to approximately 100°C and continue the reaction under stirring for an additional 1 to 3 hours to ensure complete formation of the this compound product.[11][13]

-

Dewatering: Following the reaction, dewater the product using a vacuum pump for 0.3 to 1.0 hour to remove residual moisture.[12]

-

Finishing: The final product can be formed into flakes or ground into a powder and packaged.

Caption: A workflow diagram for the synthesis of this compound.

Protocols for Performance Evaluation

The effectiveness of this compound as a PVC stabilizer is evaluated using standardized thermal stability tests.

Static Thermal Stability (Oven Aging Test)

-

Objective: To determine the time to degradation under static heat.

-

Methodology:

-

Prepare several small, uniform samples of the PVC compound containing the stabilizer.[2]

-

Place the samples in a forced-air oven at a constant high temperature (e.g., 180°C or 200°C).[2]

-

Remove samples at regular time intervals.

-

Visually inspect for signs of degradation, primarily color change (yellowing to browning).[2][14]

-

The "induction time" is the duration after which significant discoloration occurs. A longer time indicates better stability.[2]

-

Thermogravimetric Analysis (TGA)

-

Objective: To quantify the temperature at which the polymer begins to lose mass due to degradation.

-

Methodology:

-

A small, precisely weighed sample of the stabilized PVC is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[15][16]

-

The instrument records the sample's mass as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of dehydrochlorination. A higher onset temperature signifies greater thermal stability.[16]

-

Oxidation Induction Time (OIT)

-

Objective: To measure the resistance of a stabilized material to oxidative decomposition at an elevated temperature.

-

Methodology (per ASTM D3895):

-

A small sample (~15 mg) is placed in a Differential Scanning Calorimeter (DSC).[9]

-

The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[5][9]

-

Once the temperature is stable, the atmosphere is switched to pure oxygen.[5]

-

The DSC measures the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak. This duration is the OIT.[9][17] A longer OIT value corresponds to higher material stability.[17]

-

Mechanism of Action in PVC Stabilization

The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer backbone. This creates unstable conjugated double bonds (polyenes) that absorb light and cause discoloration. The released HCl further catalyzes the degradation process.[2]

This compound interrupts this cycle primarily through HCl scavenging . The basic lead oxide components of the molecule readily neutralize the acidic HCl gas as it is formed.[2]

Caption: Mechanism of PVC stabilization by this compound.

Toxicology and Safety

This compound is classified as a hazardous substance. Its toxicity is primarily associated with its lead content.

| Hazard Classification | Description | Reference(s) |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [14][18] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [14][18] |

| Reproductive Toxicity | Category 1A/2: Suspected of damaging fertility or the unborn child. | [14][19] |

| Carcinogenicity | Reasonably Anticipated to be a Human Carcinogen. | [19] |

| Specific Target Organ Toxicity | May cause damage to organs (nervous system, kidneys, blood) through prolonged or repeated exposure. | [14][19] |

| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long-lasting effects. | [14][19] |

Toxicological Mechanism: Interference with Calcium Signaling

Lead is particularly damaging to the nervous system because the lead ion (Pb²⁺) can mimic the calcium ion (Ca²⁺).[1][8] Calcium is a critical secondary messenger in neurons, essential for processes like neurotransmitter release. By binding to calcium channels and calcium-dependent proteins (like Protein Kinase C), lead disrupts these vital signaling pathways.[3][8] This interference can impair synaptogenesis, alter neurotransmitter release, and ultimately lead to irreversible cognitive and behavioral deficits.[3][8]

Caption: Simplified diagram of lead's interference with neuronal calcium signaling.

References

- 1. Pathways – Lead Poisoning [sites.tufts.edu]

- 2. westrchem.com [westrchem.com]

- 3. Lead Toxicity: Background, Epidemiology, Etiology [emedicine.medscape.com]

- 4. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative-induction time - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oxidation induction time (OIT) testing by plastic experts [impact-solutions.co.uk]

- 10. CN103980107B - The preparation technology of this compound - Google Patents [patents.google.com]

- 11. unn.edu.ng [unn.edu.ng]

- 12. CN113970545A - Method for detecting performance of heat stabilizer in PVC product processing process - Google Patents [patents.google.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pvcfoamingagent.com [pvcfoamingagent.com]

- 15. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mt.com [mt.com]

- 18. CN101486636B - Preparation of nonaqueous synthesized lead stearate - Google Patents [patents.google.com]

- 19. This compound (DBLS) | PVC Heat Stabilizer [benchchem.com]

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Dibasic Lead Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of dibasic lead stearate (B1226849). It details the experimental protocols used to analyze this process, presents quantitative data from thermal analysis, and elucidates the decomposition pathway through signaling diagrams.

Introduction

Dibasic lead stearate is a metallic soap widely utilized as a heat stabilizer and lubricant in the processing of polyvinyl chloride (PVC) and other polymers. Its effectiveness stems from its ability to neutralize acidic byproducts and modify the rheological properties of the polymer melt. Understanding the thermal decomposition mechanism of this compound is crucial for optimizing its performance in high-temperature applications and for assessing the environmental and health implications of its degradation products.

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is primarily investigated using a combination of thermoanalytical techniques. These methods provide insights into the material's thermal stability, phase transitions, and the nature of its decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Instrument: A thermogravimetric analyzer is employed.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature), and its first derivative (DTG curve) highlights the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal events (e.g., melting, decomposition) and their associated enthalpy changes.

Methodology:

-

Instrument: A differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The measurement is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC thermogram.

Evolved Gas Analysis (EGA): TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Protocol: The TGA experiment is carried out as described in section 2.1.

-

Gas Transfer: The gaseous decomposition products are continuously transferred from the TGA furnace to the MS or FTIR gas cell through the heated transfer line to prevent condensation.

-

Data Acquisition:

-

TGA-MS: The mass spectrometer records the mass-to-charge ratio of the evolved gas molecules, allowing for their identification.

-

TGA-FTIR: The FTIR spectrometer records the infrared absorption spectrum of the evolved gases, providing information about their functional groups and enabling identification by comparison with spectral libraries.

-

Quantitative Data from Thermal Analysis

While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in the public domain, the following table summarizes typical temperature ranges and events based on the analysis of similar metal stearates and related lead compounds. The decomposition of metal stearates is known to be a multi-stage process.

| Thermal Analysis Technique | Temperature Range (°C) | Observed Event | Mass Loss (%) | Enthalpy Change (J/g) |

| DSC | ~115 - 125 | Melting of stearate components | N/A | Endothermic |

| TGA/DTG (Stage 1) | ~280 - 400 | Initial decomposition of the stearate chains | Variable | N/A |

| TGA/DTG (Stage 2) | ~400 - 550 | Major decomposition and formation of residue | Variable | N/A |

| DSC | ~280 - 550 | Decomposition events | N/A | Endothermic/Exothermic |

Note: The exact temperatures, mass losses, and enthalpy changes can vary depending on the specific composition of the this compound, heating rate, and atmospheric conditions.

Thermal Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is a complex process involving the breakdown of the long hydrocarbon chains of the stearate ligands and the transformation of the lead-containing components. Based on the analysis of related metal carboxylates, a plausible multi-step mechanism is proposed.

Step 1: Melting

Prior to decomposition, this compound undergoes melting, typically in the range of 115-125°C.[1] This is an endothermic process as observed by DSC.

Step 2: Decomposition of Stearate Chains

At elevated temperatures, typically starting around 280°C, the stearate chains begin to decompose. This process is complex and can involve several reactions, including:

-

Decarboxylation: The carboxylate group (-COO-) can be eliminated as carbon dioxide (CO₂).

-

Formation of Ketones: The decomposition of metal carboxylates is known to produce ketones. In the case of lead stearate, this would likely result in the formation of stearone (35-heptatriacontanone) and other long-chain ketones.

-

Formation of Hydrocarbons: The long alkyl chains can undergo cracking and fragmentation, leading to the formation of a variety of smaller saturated and unsaturated hydrocarbons (alkanes and alkenes).

Step 3: Formation of Solid Residue

As the organic components decompose and volatilize, a solid residue is formed. In an inert atmosphere, this residue is expected to be primarily lead(II) oxide (PbO), with the potential for some elemental lead and carbonaceous material. The final solid product is dependent on the decomposition temperature and atmosphere.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by melting, followed by the decomposition of the stearate chains to produce a range of gaseous products, including carbon dioxide, ketones, and hydrocarbons, and a solid residue primarily composed of lead(II) oxide. The precise nature and distribution of these products are influenced by the experimental conditions. A thorough understanding of this decomposition mechanism, facilitated by the experimental protocols outlined in this guide, is essential for the effective and safe application of this compound in industrial processes. Further research employing advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide more detailed insights into the complex array of decomposition products.

References

The Solubility of Dibasic Lead Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibasic lead stearate (B1226849), a compound of significant industrial importance, particularly as a heat stabilizer and lubricant in the polymer industry, exhibits variable solubility in organic solvents, a critical factor influencing its application and processing. This technical guide provides a comprehensive overview of the solubility characteristics of dibasic lead stearate in various organic media. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility patterns and furnishes a detailed, adaptable experimental protocol for its determination. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling a deeper understanding of its behavior in solution and providing the necessary tools for empirical solubility assessment.

Introduction

This compound is a metallic soap, a salt derived from a fatty acid (stearic acid) and a metal (lead).[1] Its utility in industrial applications, especially in the manufacturing of plastics and coatings, is well-established.[1] The solubility of this compound in organic solvents is a key parameter that dictates its dispersion and efficacy in various formulations. A thorough understanding of its solubility is therefore essential for optimizing manufacturing processes and ensuring the performance of the final products. This guide synthesizes available information on the solubility of this compound and presents a standardized methodology for its quantitative determination.

Qualitative Solubility of this compound

This compound is generally characterized by its insolubility in water and its solubility in a range of organic solvents, particularly at elevated temperatures.[2][3][4][5][6][7][8] The long, non-polar hydrocarbon chains of the stearate component contribute to its affinity for non-polar or weakly polar organic solvents, following the principle of "like dissolves like".[9][10]

The solubility is significantly influenced by temperature; in many organic solvents, this compound shows low solubility at room temperature, which increases substantially with heating.[9][10] Upon cooling, solutions of this compound in certain solvents, such as diethyl ether, benzene, and toluene, have been observed to form gels.[1]

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available literature.

| Solvent | Qualitative Solubility | Temperature Dependence | References |

| Water | Insoluble | - | [1][3][4][5][6][7][8] |

| Ethanol (hot) | Soluble | High | [2][3][4][6][7] |

| Diethyl Ether | Excellent | Moderate | [3] |

| Toluene | Soluble (especially when hot) | High | [9] |

| Benzene | Soluble (especially when hot) | High | [5] |

| Chloroform | Soluble (especially when hot) | High | [5][9] |

| Hexane | Some solubility | High | [9] |

Experimental Protocol for the Determination of Solubility

The following is a detailed, generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath or heating mantle with temperature control

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance (± 0.0001 g)

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Thermometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the solubility value is constant.[11]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a specific volume (e.g., 10 mL) of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a solvent-resistant syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point, which is around 105-112°C, is recommended).[4][7][12][13]

-

Continue drying until a constant weight of the residue (this compound) is achieved.[11]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility in grams of this compound per 100 g of solvent.

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interconnected factors. The diagram below outlines these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. Buy this compound | 56189-09-4 [smolecule.com]

- 2. Lead stearate - Wikipedia [en.wikipedia.org]

- 3. shandonghaona.com [shandonghaona.com]

- 4. 1072-35-1 CAS MSDS (LEAD STEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. LEAD STEARATE CAS#: 1072-35-1 [m.chemicalbook.com]

- 7. LEAD STEARATE | 1072-35-1 [chemicalbook.com]

- 8. Lead stearate | C36H70O4Pb | CID 61258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the solubility of Lead Stearate in organic solvents? - Blog [cjspvc.com]

- 10. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. lookchem.com [lookchem.com]

- 13. eastharbourgroup.com [eastharbourgroup.com]

Dibasic Lead Stearate: A Technical Examination of its Physicochemical Properties

Disclaimer: This document provides a technical overview of dibasic lead stearate (B1226849) based on available industrial and chemical literature. It is crucial to note that dibasic lead stearate is a lead-based compound with significant toxicity.[1][2][3][4] Its primary application is as a heat stabilizer and lubricant in the plastics industry, particularly for polyvinyl chloride (PVC).[5][6] Due to its inherent toxicity, it is not suitable for and is not used in pharmaceutical or drug delivery applications.[3][5] Researchers, scientists, and drug development professionals should exercise extreme caution and adhere to all safety protocols when handling this material.

Introduction

This compound, with the chemical formula 2PbO·Pb(C₁₇H₃₅COO)₂, is a metallic soap that has been extensively used as a heat stabilizer and lubricant in the manufacturing of PVC products.[5][6] Its efficacy in preventing thermal degradation of PVC at high processing temperatures has made it a staple in the industry for applications such as pipes, cables, and profiles.[6][7] This guide provides a technical summary of the synthesis, particle characteristics, and analytical methods associated with this compound, drawing from available industrial literature.

Physicochemical Properties

This compound is typically a fine, white to slightly yellowish powder with a faint fatty odor.[8][9][10] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | 2PbO·Pb(C₁₇H₃₅COO)₂ | [5] |

| Appearance | Fine, white to yellowish powder | [8][9][10] |

| Particle Size | Typically passes through a 200-mesh sieve | [11] |

| Solubility | Insoluble in water; slightly soluble in hot ethanol (B145695) and oils | [1][11][12] |

Particle Size and Morphology

Detailed quantitative data on the particle size distribution and morphology of this compound is scarce in publicly available literature. Most technical data sheets describe it as a "fine powder" and often specify a particle size of "-200 mesh," which corresponds to particles smaller than 74 micrometers. This level of detail is generally sufficient for its industrial applications in PVC compounding, where uniform dispersion is a primary requirement.[7][11]

For a research audience accustomed to nanoscale characterization, this information is limited. Advanced characterization using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be necessary to fully elucidate the morphology, crystal habit, and precise size distribution of this compound particles. Such studies are not readily found in the context of pharmaceutical applications due to the material's toxicity.

Synthesis of this compound

The industrial production of this compound is typically achieved through a direct reaction between lead oxide (litharge) and stearic acid. Several patents outline variations of this process, often with the goal of improving efficiency and product quality for the PVC industry.

General Synthesis Workflow

The synthesis process can be broadly categorized into the following stages: reaction, dewatering, and finishing. A generalized workflow is depicted in the diagram below.

Caption: Fig. 1: General Synthesis Workflow for this compound.

Experimental Protocols

The following protocols are based on information from patents for the industrial-scale synthesis of this compound. These are provided for informational purposes and highlight the typical manufacturing process.

Method 1: Direct Reaction with Promoter

This method involves the direct reaction of yellow lead oxide and stearic acid in the presence of a small amount of water and a promoter.[13][14]

-

Reactants and Ratios:

-

Procedure:

-

Charge a reactor with yellow lead oxide and stearic acid at a molar ratio of 3:2.

-

Heat the mixture to 100-120°C and react for 0.5-1 hour.[14]

-

Add water and the promoter to the reactor.

-

Maintain the temperature at 100-120°C and continue the reaction for another 0.5-1 hour.[14]

-

Cool the mixture to 100-105°C and continue reacting for 1-3 hours to complete the salification.[14]

-

Dewater the resulting this compound product using a vacuum pump for 0.3-1.0 hour.[14]

-

The final product is then typically flaked or milled to the desired particle size.

-

Method 2: Non-Aqueous Synthesis with Catalyst

This method utilizes a fatty acid amide as a catalyst, eliminating the need for water and reducing wastewater.[15]

-

Reactants and Ratios:

-

Stearic Acid

-

Lead Oxide

-

Catalyst: Fatty Acid Amide (e.g., ethylene (B1197577) bis stearamide)

-

-

Procedure:

-

Combine stearic acid and lead oxide in a reactor.

-

Add the fatty acid amide catalyst.

-

The reaction proceeds to generate a mixture of lead stearate and this compound. The catalyst also acts as a lubricant in the final product.[15]

-

The table below summarizes the key parameters for these synthesis methods.

| Parameter | Method 1: Direct Reaction with Promoter | Method 2: Non-Aqueous Synthesis with Catalyst |

| Primary Reactants | Yellow Lead Oxide, Stearic Acid | Stearic Acid, Lead Oxide |

| Molar Ratio (PbO:Stearic Acid) | 3:2 | Not specified |

| Key Additives | Water, Promoter (e.g., NaOH) | Fatty Acid Amide Catalyst |

| Reaction Temperature | 100-120°C | Not specified |

| Key Advantage | High product yield | Reduced wastewater, catalyst acts as a lubricant |

| References | [13][14] | [15] |

Characterization and Analytical Techniques

The quality control and characterization of this compound for its industrial applications typically involve the following analyses. The logical flow of these characterization steps is illustrated in the diagram below.

Caption: Fig. 2: Characterization Workflow for this compound.

Applications and Biological Considerations

The primary and almost exclusive application of this compound is as a heat stabilizer and lubricant in the processing of PVC.[5][6] It functions by neutralizing the hydrogen chloride gas that is released from PVC at high temperatures, thereby preventing autocatalytic degradation of the polymer. Its lubricating properties also aid in the processing of the molten polymer.

Biological Incompatibility:

It is imperative to reiterate that this compound is not used in any pharmaceutical or drug delivery applications. Lead and its compounds are well-known neurotoxins and have detrimental effects on multiple organ systems.[1][2][3] The use of lead-containing compounds in any product intended for human consumption or administration is strictly prohibited by regulatory agencies worldwide. The search for alternative, non-toxic stabilizers for PVC is an ongoing area of research in the polymer industry, driven by the health and environmental concerns associated with lead-based additives.

Conclusion

This compound is a compound with well-established utility in the plastics industry as a PVC stabilizer. Its synthesis is optimized for large-scale industrial production, and its physical characteristics, including its fine powder form, are tailored for this application. However, a detailed understanding of its particle size distribution and morphology at the micro- and nano-scale is lacking in the public domain. Most importantly, due to its significant toxicity, this compound is not a viable candidate for any application in the fields of drug development or pharmaceutical sciences. Researchers in these fields should focus on biocompatible and non-toxic materials for their investigations.

References

- 1. Page loading... [guidechem.com]

- 2. lead-stearate.com [lead-stearate.com]

- 3. toxno.com.au [toxno.com.au]

- 4. Lead stearate | C36H70O4Pb | CID 61258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prathammetchem.com [prathammetchem.com]

- 6. specialchem.com [specialchem.com]

- 7. Lead Stearate - Evergreen Chemical [evergreenthailand.com]

- 8. chemiis.com [chemiis.com]

- 9. The application of lead stearate in industry [wsdchemical.com]

- 10. Buy this compound (EVT-334703) | 56189-09-4 [evitachem.com]

- 11. Buy this compound | 56189-09-4 [smolecule.com]

- 12. Lead stearate - Wikipedia [en.wikipedia.org]

- 13. CN103980107A - Preparation process of this compound - Google Patents [patents.google.com]

- 14. CN103980107B - The preparation technology of this compound - Google Patents [patents.google.com]

- 15. CN102432916B - Lead stearate stable lubricant, and production method and heat stabilizer composition thereof - Google Patents [patents.google.com]

The Core Function of Dibasic Lead Stearate in PVC Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of dibasic lead stearate (B1226849) as a primary stabilizer for polyvinyl chloride (PVC). PVC, a versatile and widely used polymer, is inherently susceptible to thermal degradation during processing and its service life. This degradation, if left unchecked, leads to discoloration, embrittlement, and a significant loss of mechanical properties, rendering the final product unusable. Dibasic lead stearate has long been a cornerstone in mitigating these effects, offering a unique combination of heat stabilization and lubrication. This document provides a detailed overview of its mechanism of action, quantitative performance data, and the experimental protocols used to evaluate its efficacy.

Introduction to PVC Degradation and the Role of Stabilizers

Polyvinyl chloride is thermally unstable at processing temperatures (typically above 160°C). The degradation process is primarily initiated by the elimination of hydrogen chloride (HCl) from the polymer chain, a reaction known as dehydrochlorination.[1] This process is autocatalytic, meaning the released HCl accelerates further degradation. The formation of conjugated polyene sequences within the polymer backbone is responsible for the characteristic yellowing and eventual browning of the material.[2]

The primary functions of a heat stabilizer for PVC are twofold:

-

HCl Scavenging: To neutralize the hydrogen chloride gas as it is evolved, thereby inhibiting the autocatalytic degradation cascade.[2][3]

-

Substitution of Labile Chlorine Atoms: To replace unstable chlorine atoms (such as those at allylic or tertiary carbons) on the PVC chain with more stable functional groups, preventing the initiation of dehydrochlorination.[4]

This compound excels in the first of these functions, acting as a potent acid scavenger.

This compound: Chemical Structure and Properties

This compound (DBLS) is a lead-based metallic soap. Its chemical formula is generally represented as 2PbO·Pb(C₁₇H₃₅COO)₂.[5] It is a fine, white powder with a slight fatty odor and is insoluble in water. A key feature of this compound is its content of free lead oxide, which is crucial for its high HCl scavenging capacity.[4] It also possesses excellent lubricating properties, which aids in the processing of PVC by reducing friction and preventing the polymer from sticking to metal surfaces.[6]

Mechanism of PVC Stabilization by this compound

The principal mechanism by which this compound stabilizes PVC is through the efficient scavenging of hydrogen chloride. The lead oxide component of DBLS readily reacts with HCl to form lead chloride (PbCl₂), a stable and inert salt that does not promote further degradation.[2][3] This reaction effectively neutralizes the acidic by-product of PVC degradation, halting the autocatalytic cycle.

Beyond HCl scavenging, this compound also contributes to the processability of PVC through its lubricating action. The long stearate chains provide both internal and external lubrication, reducing melt viscosity and friction during extrusion and molding processes.[7]

Below is a diagram illustrating the PVC degradation pathway and the intervention of this compound.

Quantitative Performance Data

The effectiveness of a PVC stabilizer is quantified through various standardized tests that measure its ability to prolong the thermal stability and maintain the physical properties of the polymer. The following tables summarize representative data comparing PVC formulations with and without this compound, as well as against other common stabilizer systems. The data presented is a synthesis of typical values found in technical literature and may vary based on specific formulations and testing conditions.

Table 1: Thermal Stability of PVC Formulations

| Stabilizer System | Test Method | Performance Metric | Typical Value |

| Unstabilized PVC | Congo Red Test (ISO 182-1) | Stability Time @ 180°C (min) | < 5 |

| This compound | Congo Red Test (ISO 182-1) | Stability Time @ 180°C (min) | 30 - 60+ |

| Calcium-Zinc (Ca/Zn) Stearate | Congo Red Test (ISO 182-1) | Stability Time @ 180°C (min) | 20 - 40 |

| Organotin (Mercaptide) | Congo Red Test (ISO 182-1) | Stability Time @ 180°C (min) | 40 - 70+ |

| Unstabilized PVC | Oven Aging (ASTM D2115) | Time to Discoloration @ 185°C (min) | ~ 10 |

| This compound | Oven Aging (ASTM D2115) | Time to Discoloration @ 185°C (min) | 45 - 90 |

Table 2: Processing Characteristics of PVC Formulations (Torque Rheometry)

| Stabilizer System | Test Method | Performance Metric | Typical Value |

| This compound | Torque Rheometry (ASTM D2538) | Fusion Time (min) | 1.5 - 2.5 |

| This compound | Torque Rheometry (ASTM D2538) | Equilibrium Torque (Nm) | 30 - 40 |

| Calcium-Zinc (Ca/Zn) Stearate | Torque Rheometry (ASTM D2538) | Fusion Time (min) | 2.0 - 3.0 |

| Calcium-Zinc (Ca/Zn) Stearate | Torque Rheometry (ASTM D2538) | Equilibrium Torque (Nm) | 35 - 45 |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of PVC stabilizers. Below are the protocols for key experiments cited in the performance data.

Congo Red Test (Based on ISO 182-1)

-

Objective: To determine the static thermal stability of a PVC compound by measuring the time until the evolution of a sufficient quantity of HCl to cause a color change in a pH-sensitive indicator paper.[8][9]

-

Apparatus:

-

Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C ± 1°C).

-

Glass test tubes.

-

Congo Red indicator paper strips.

-

-

Procedure:

-

A specified mass of the PVC compound is placed in the bottom of a test tube.

-

A strip of Congo Red paper is suspended in the test tube, a set distance above the sample.

-

The test tube is immersed in the heating bath at the specified temperature.

-

The time is recorded from the moment of immersion until the Congo Red paper begins to turn from red to blue, indicating the presence of acidic HCl gas.

-

This recorded time is the thermal stability time.

-

Oven Heat Stability (Based on ASTM D2115)

-

Objective: To assess the relative thermal stability of PVC compositions by observing the discoloration of specimens exposed to a controlled elevated temperature in an oven.[2][10]

-

Apparatus:

-

Forced-air circulation oven with precise temperature control.

-

Specimen supports (e.g., aluminum foil).

-

-

Procedure:

-

PVC specimens of a defined thickness are prepared (e.g., by milling or molding).

-

The specimens are placed on supports in the oven at a specified temperature (e.g., 185°C).

-

Specimens are withdrawn at regular intervals (e.g., every 10 or 15 minutes).

-

The color of the withdrawn specimens is compared to a standard color scale or measured using a colorimeter to determine the yellowness index.

-

The time to a defined level of discoloration is recorded as the oven heat stability.

-

Torque Rheometry (Based on ASTM D2538)

-

Objective: To evaluate the fusion characteristics and dynamic thermal stability of a PVC compound under conditions of heat and mechanical shear, simulating processing conditions.

-

Apparatus:

-

A torque rheometer (e.g., Brabender or Haake type) equipped with a heated mixing bowl and rotors.

-

-

Procedure:

-

The mixing bowl is preheated to the desired test temperature.

-

A pre-weighed sample of the PVC compound is introduced into the mixing chamber.

-

The rotors are started at a set speed, and the torque required to mix the material is continuously recorded over time.

-

The resulting rheogram (torque vs. time curve) is analyzed to determine key parameters such as:

-

Fusion Time: The time taken to reach the maximum torque, indicating the point at which the PVC particles have fused into a molten mass.

-

Equilibrium Torque: The steady-state torque after fusion, which relates to the melt viscosity.

-

Stability Time: The time from fusion until a significant rise in torque is observed, indicating the onset of cross-linking and degradation.

-

-

The following diagram illustrates a generalized workflow for evaluating PVC stabilizers.

Conclusion

This compound serves a fundamental and multifaceted role in the stabilization of polyvinyl chloride. Its primary function as a highly efficient hydrogen chloride scavenger is critical in preventing the autocatalytic thermal degradation of the polymer during high-temperature processing. This action is directly responsible for preserving the color, mechanical integrity, and overall service life of PVC products. Furthermore, its inherent lubricating properties contribute significantly to the processability of PVC, ensuring smoother and more efficient manufacturing operations. While the industry is exploring alternative stabilizer systems due to environmental and health considerations, the high performance and cost-effectiveness of this compound have solidified its position as a benchmark stabilizer in many rigid PVC applications. A thorough understanding of its chemical function and the methods for quantifying its performance is essential for researchers and professionals working in polymer science and material development.

References

- 1. Types of PVC Stabilizers: A Comprehensive Overview [chembroad.com]

- 2. mdpi.com [mdpi.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. US5426144A - External lubricant and stabilizer compositions for rigid vinyl polymers - Google Patents [patents.google.com]

- 6. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]

- 7. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]

- 8. researchgate.net [researchgate.net]

- 9. kanademy.com [kanademy.com]

- 10. platinumindustriesltd.com [platinumindustriesltd.com]

A Technical Guide to the History and Development of Lead-Based PVC Stabilizers

For Researchers and Professionals in the Polymer and Chemical Industry

This in-depth technical guide explores the history, chemical mechanisms, performance characteristics, and developmental timeline of lead-based stabilizers in Polyvinyl Chloride (PVC). It details the experimental protocols used to evaluate their efficacy and charts their evolution from industry staple to a phased-out substance due to environmental and health concerns.

Introduction: The Need for PVC Stabilization

Polyvinyl Chloride (PVC) is an inherently unstable polymer. When exposed to heat during processing (typically 160-210°C) or to environmental factors like UV radiation, it undergoes a degradation process known as dehydrochlorination.[1] This autocatalytic reaction releases hydrogen chloride (HCl), which further accelerates the degradation, leading to the formation of conjugated polyene sequences.[2] These sequences are responsible for severe discoloration (yellowing to black) and a catastrophic loss of mechanical and electrical properties.[1][2]

To counteract this, heat stabilizers are essential additives in PVC formulations. For decades, lead-based compounds were the most cost-effective and widely used stabilizers, offering excellent performance in demanding applications.[3][4]

History and Development Timeline

Lead compounds have the longest history as PVC stabilizers, with their use dating back to the 1950s.[5] Their popularity stemmed from an exceptional combination of high efficiency, excellent thermal and light stability, good electrical insulation properties, and a favorable cost/performance ratio.[3][6] This made them the preferred choice for long-service-life products, particularly in the construction and electrical industries for applications like pipes (B44673), window profiles, and cable sheathing.[7]

However, growing awareness of the toxicity of lead and its potential to leach into the environment raised significant health and safety concerns.[5][8] This led to a global movement, driven by regulatory bodies and industry initiatives, to phase out their use. A pivotal moment was the European PVC industry's voluntary commitment, which resulted in the complete phase-out of lead stabilizers in all EU-27 member states by 2015.[9] Similar regulatory actions have been implemented or are underway in other regions, marking a definitive shift towards safer, alternative stabilizer systems like calcium-zinc and organic-based solutions.[8][10]

Chemical Types and Stabilization Mechanism

The most common lead-based stabilizers are inorganic lead salts and soaps. Their primary function is to act as highly efficient hydrogen chloride scavengers.[9]

Common Types of Lead Stabilizers

Several lead compounds have been used, often in combination to achieve a balance of properties such as heat stability and lubrication.

| Stabilizer Type | Chemical Name | Typical PbO Content (%) | Key Features |

| TBLS | Tribasic Lead Sulphate | 89-90% | Excellent heat stabilizer, lacks lubricity, often used with lubricants like DBLS.[11][12] |

| DBLS | Dibasic Lead Stearate (B1226849) | 53-55% | Provides both heat stability and excellent internal/external lubrication.[9][13] |

| DBLP | Dibasic Lead Phosphite | Not specified | Offers good heat stability and weatherability. |

| DBLPh | Dibasic Lead Phthalate | ~75% (Lead Content) | Used for applications requiring good electrical properties.[3] |

| NLS | Normal Lead Stearate | ~28% (Lead Content) | Primarily functions as a lubricant.[3] |

Mechanism of Action

The stabilization mechanism of lead compounds is centered on preventing the autocatalytic degradation of PVC. This is achieved through two primary pathways:

-

HCl Scavenging: Basic lead compounds react with and neutralize the acidic HCl gas as soon as it is liberated from the PVC chain. This forms stable, inert lead chloride (PbCl₂), which, unlike other metal chlorides (e.g., zinc chloride), does not promote further degradation. This action halts the "zipper" dehydrochlorination reaction.[4][9]

-

Substitution of Labile Chlorine: While less dominant than HCl scavenging, some lead stabilizers can replace the unstable allylic chlorine atoms on the PVC polymer backbone with more stable ester groups, preventing degradation from initiating at these defect sites.[2]

Performance Characteristics & Quantitative Data

Lead stabilizers impart a range of desirable properties to PVC compounds, though they also have notable disadvantages.

Advantages

-

Excellent Thermal Stability: They provide outstanding long-term heat stability, allowing for a wide processing window.[3][5]

-

Good Electrical Properties: Their use results in compounds with high volume resistivity, making them ideal for wire and cable insulation.[1][3]

-

Weather Resistance: Many lead compounds offer good resistance to UV light and weathering, crucial for outdoor applications.

-

Low Water Absorption: Products stabilized with lead exhibit minimal water absorption.[3]

-

Cost-Effectiveness: Historically, they have been one of the most economical stabilizer options.

Disadvantages

-

Toxicity: Lead is a toxic heavy metal, posing significant health and environmental risks.[5]

-

Opacity: Lead stabilizers are not suitable for transparent or clear applications.

-

Sulphur Staining: In the presence of sulphur compounds, they can form black lead sulfide (B99878) (PbS), causing discoloration.[14]

-

Lack of Lubricity (for some types): Basic salts like TBLS require the addition of lubricants for processing.[11]

Comparative Performance Data

Quantitative data comparing different stabilizers is often specific to the formulation and test conditions. The following table collates representative data from various technical studies.

| Performance Metric | Test Method | Lead-Stabilized PVC | Alternative System (for context) | Source |

| Static Heat Stability | Congo Red Test @ 190°C | 100 minutes | >200 minutes (Non-lead Al/Mg/Ca/Zn) | [1] |

| Degradation Onset Temp. | TGA (5% weight loss) | ~295°C | ~297°C (Organic Based Stabilizer) | [15] |

| Dynamic Stability Time | Torque Rheometer @ 180°C | 6.0 minutes (DBLS) | 12.5 minutes (Dibutyl Tin Mercaptide) | [16] |

| Initial Tensile Strength | ASTM D638 | 460 Kg/cm² (un-plasticized) | 550 Kg/cm² (with 6 phr TBLS) | [17] |

| Impact Strength (Izod) | ASTM D256 | Lower than OBS | Higher than Pb-stabilized | [10] |

| Volume Resistivity @ 30°C | JIS K 6723 | >5 x 10¹³ Ω·cm | Varies; some non-lead are higher, some lower | [1] |

Experimental Protocols for Performance Evaluation

The effectiveness of PVC stabilizers is quantified using a range of standardized experimental procedures to assess thermal stability, weatherability, and physical properties.

Thermal Stability Testing

These tests measure the stabilizer's ability to prevent degradation under heat.

-

Static Methods: Evaluate stability under heat without mechanical shear.

-

Oven Aging / Color Hold (ASTM D2115): PVC samples are placed in a high-temperature oven (e.g., 185-200°C). The time taken for a noticeable color change (yellowing, browning) is recorded. A longer time indicates better initial color stability.[18]

-

Congo Red Test (ISO 182-1): A PVC sample is heated in a test tube (e.g., 200°C). A strip of Congo Red indicator paper placed above the sample turns from red to blue upon contact with the evolved HCl gas. The time to this color change is the stability time.[18]

-

Conductivity Method (ISO 182-3): Evolved HCl gas is carried by an inert gas stream into deionized water. The increase in the water's electrical conductivity is measured over time. The stability time is defined as the time taken to reach a specific conductivity value (e.g., 50 µS/cm).

-

-

Dynamic Methods: Simulate real-world processing conditions involving both heat and mechanical shear.

-

Torque Rheometry: A PVC compound is processed in a heated laboratory mixer (e.g., Brabender Plastograph). The instrument records the torque required for mixing over time at a set temperature (e.g., 180°C). As the PVC degrades and cross-links, the melt viscosity increases, causing a sharp rise in torque. The time until this torque increase is the dynamic stability time.[19][20]

-

Weathering and Light Stability Testing

These accelerated tests simulate long-term outdoor exposure.

-

ASTM G154: Uses fluorescent UV lamps to simulate the damaging effects of sunlight. It is effective for screening materials based on their resistance to UV degradation.

-

ASTM G155: Employs a xenon arc lamp, which provides a light spectrum closer to natural sunlight, including UV, visible, and infrared radiation. This method is considered more realistic for predicting color change and overall weatherability.

In both methods, samples are exposed to controlled cycles of light, heat, and moisture. Performance is evaluated by measuring changes in color (Yellowness Index or ΔE) and mechanical properties over time.

Electrical and Mechanical Properties Testing

To ensure the final product meets specifications, stabilized PVC compounds are tested for key physical properties.

-

Electrical Properties:

-

Volume Resistivity (ASTM D257): Measures the material's inherent resistance to electrical current flow through its bulk. Higher values indicate better insulation.[1]

-

-

Mechanical Properties:

-

Tensile Strength & Elongation (ASTM D638): Determines the force required to pull a sample to its breaking point and how much it stretches.

-

Impact Strength (Izod Test, ASTM D256): Measures the material's ability to resist fracture from a sudden impact.

-

Heat Deflection Temperature (ASTM D648): Indicates the temperature at which a sample deforms under a specified load.

-

Conclusion and Future Outlook

Lead-based stabilizers were instrumental in the widespread adoption and success of PVC for over half a century, offering a robust and cost-effective solution for thermal stability. Their excellent performance in demanding applications set a high benchmark for the industry. However, the well-documented health and environmental risks associated with lead have rightly led to their systematic phase-out across the globe.

The transition has spurred significant innovation in stabilizer technology, with calcium-zinc and organic-based systems emerging as the leading environmentally friendly alternatives. While these newer systems have successfully replaced lead in many applications, ongoing research continues to focus on matching the unique cost/performance balance that lead stabilizers once provided, ensuring the continued versatility and sustainability of PVC products.

References

- 1. furukawaelectric.com [furukawaelectric.com]

- 2. benchchem.com [benchchem.com]

- 3. Lead Stabilisers - PVC [seepvcforum.com]

- 4. News - What Are Lead Stabilizers? What is the use of lead in PVC? [pvcstabilizer.com]

- 5. Lead Stabilizer in PVC: Understanding Its Role [chembroad.com]

- 6. Different Types of PVC Stabilizers: Here to Know [chembroad.com]

- 7. What is a Lead Stabilizer? How Essential Are They for PVC Manufacturing? [tradeindia.com]

- 8. benchchem.com [benchchem.com]

- 9. Dibasic Lead Stearate (DBLS) | PVC Heat Stabilizer [benchchem.com]

- 10. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. specialchem.com [specialchem.com]

- 12. mlagroup.com [mlagroup.com]

- 13. dir.indiamart.com [dir.indiamart.com]

- 14. CN101628991A - Rare earth coordination compound PVC thermal stabilizer and preparation method thereof - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Buy this compound (EVT-334703) | 56189-09-4 [evitachem.com]

- 17. researchgate.net [researchgate.net]

- 18. rallychem.com [rallychem.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Hygroscopic Nature of Dibasic Lead Stearate and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibasic Lead Stearate (B1226849) (DBLS), a prominent heat stabilizer and lubricant in the polymer industry, exhibits a notable, albeit weak, hygroscopic nature. This technical guide delves into the characteristics of its moisture absorption and the subsequent implications for its application, particularly in contexts demanding high stability and performance. While primarily used in industrial polymers, the principles of hygroscopicity and its effects on powder handling, formulation stability, and processing are universally relevant to professionals in material science and pharmaceutical development. This document provides a comprehensive overview of the hygroscopic behavior of dibasic lead stearate, supported by quantitative data, detailed experimental protocols for moisture analysis, and a discussion of the practical consequences of water absorption.

Introduction to this compound

This compound, with the chemical formula 2PbO·Pb(C₁₇H₃₅COO)₂, is a lead-based metallic soap derived from stearic acid.[1] It manifests as a fine, white powder and is valued for its excellent thermal stability and lubricating properties, making it an effective heat stabilizer in the processing of polyvinyl chloride (PVC).[2][3] Its functions include neutralizing hydrogen chloride gas released during PVC degradation at high temperatures and reducing friction during extrusion and molding processes.[4] Despite its industrial prevalence, its interaction with atmospheric moisture is a critical factor that can influence its performance.

Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] this compound is described as having weak hygroscopic behavior or weak water absorption.[6][7] The moisture uptake is believed to occur primarily through physical adsorption onto the surface of the powder particles rather than chemical incorporation into its crystal lattice.[6]

Quantitative Data on Moisture Content

| Parameter | Specification | Source(s) |

| Moisture Content (%) | ≤ 2.0 | [7] |

| ≤ 1.0 | [1][8][9] | |

| < 0.2 | [10] | |

| Water Absorption | Weak | [7] |

Table 1: Summary of Quantitative Data on Moisture Content in this compound.

The variability in specified maximum moisture content may reflect different manufacturing processes and intended end-use requirements.

Implications of Hygroscopicity